molecular formula C21H20N2O3S2 B2614243 2-Benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877656-12-7

2-Benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2614243
CAS RN: 877656-12-7
M. Wt: 412.52
InChI Key: VAQUGROWFBJSDY-UHFFFAOYSA-N
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Description

The compound “2-Benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals . The molecule also has a thieno group, which is a sulfur-containing heterocycle that is often found in drugs and other bioactive compounds . The 3,4-dimethoxyphenyl group is a common motif in natural products and drugs .

Scientific Research Applications

Synthesis and Structural Characterization

Benzylation and Nitrosation of Pyrimidinones : A study discusses the crystallization of 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one in two polymorphic forms. These forms exhibit distinct hydrogen bonding and pi-pi interactions, indicating the compound's versatile structural features and potential applications in material science and crystal engineering (Glidewell et al., 2003).

Inhibitory Activity and Potential Therapeutic Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors : Another study focuses on the synthesis of analogs as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their significance in therapeutic applications targeting these enzymes. One compound demonstrated potent dual inhibitory activities, showcasing the chemical scaffold's potential in drug development (Gangjee et al., 2008).

Antimicrobial Applications

Antimicrobial Evaluation of Novel Pyrazolopyrimidines : A series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety were synthesized and evaluated for their antimicrobial activities. This study suggests the compounds' utility in developing new antimicrobial agents, with some derivatives showing activity exceeding that of reference drugs (Alsaedi et al., 2019).

Future Directions

Given the diverse biological activities of compounds with similar structures, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on synthesizing this compound, studying its physical and chemical properties, investigating its biological activities, and assessing its safety and potential uses .

properties

IUPAC Name

2-benzylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-25-17-9-8-15(12-18(17)26-2)23-20(24)19-16(10-11-27-19)22-21(23)28-13-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQUGROWFBJSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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